Predicted Physicochemical Properties Differentiate 5-Methoxypyrimidine-2,4,6-triol from Unsubstituted Pyrimidinetriol
Computational predictions indicate a significant difference in lipophilicity between 5-Methoxypyrimidine-2,4,6-triol and the unsubstituted parent compound, 2,4,6-trihydroxypyrimidine. The target compound has a predicted ACD/LogP of -3.30 and a Polar Surface Area (PSA) of 96 Ų . While exact values for the unsubstituted analog are not available in the same dataset, the methoxy group is known to increase lipophilicity compared to a hydrogen substituent. This difference in LogP is a critical parameter influencing compound solubility, membrane permeability, and ultimately, biological activity .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Predicted ACD/LogP: -3.30; PSA: 96 Ų |
| Comparator Or Baseline | 2,4,6-Trihydroxypyrimidine (CAS 67-52-7) - LogP data not directly comparable due to different prediction methods, but expected to be more hydrophilic. |
| Quantified Difference | Target compound is predicted to be less hydrophilic (more lipophilic) than the unsubstituted analog due to the methoxy group. |
| Conditions | ACD/Labs Percepta Platform predictions |
Why This Matters
The altered lipophilicity of 5-Methoxypyrimidine-2,4,6-triol directly impacts its solubility and cell permeability, making it a more suitable candidate for certain drug discovery assays where passive diffusion is required.
